
Risperidone-d4
Übersicht
Beschreibung
Risperidon-d4 ist eine deuterierte Form von Risperidon, einem atypischen Antipsychotikum, das hauptsächlich zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt wird. Die Deuteriumatome in Risperidon-d4 ersetzen vier Wasserstoffatome, was in pharmakokinetischen Studien als interner Standard zur Quantifizierung von Risperidon nützlich sein kann .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Risperidon-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Risperidonmolekül. Eine gängige Methode ist die Verwendung deuterierter Vorläufer. Beispielsweise kann 6-Fluor-3-(4-Piperidinyl)-1,2-benzisoxazolhydrochlorid mit 3-(2-Chlorethyl)-2-methyl, 6,7,8,9-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-on in einer umweltfreundlichen basischen wässrigen Lösung oder Suspension umgesetzt werden . Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um rohes Risperidon zu erhalten, das anschließend gereinigt wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von Risperidon-d4 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Lösungsmittelzusammensetzung, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um die Einarbeitung von Deuteriumatomen und das Fehlen von Verunreinigungen zu bestätigen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of risperidone-d4 involves the incorporation of deuterium atoms into the risperidone molecule. One common method is to start with deuterated precursors. For example, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can be reacted with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environment-friendly basic aqueous solution or suspension . The reaction is typically carried out under reflux conditions to obtain crude risperidone, which is then purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to confirm the incorporation of deuterium atoms and the absence of impurities .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Risperidon-d4 kann, wie Risperidon, verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Risperidon kann zu seinem aktiven Metaboliten, 9-Hydroxy-Risperidon, oxidiert werden.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Halogenierung und andere Substitutionsreaktionen können den Benzisoxazolring modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Halogenierungsmittel wie Chlor oder Brom können unter kontrollierten Bedingungen eingesetzt werden.
Wichtigste gebildete Produkte
Oxidation: 9-Hydroxy-Risperidon
Reduktion: Reduzierte Formen von Risperidon
Substitution: Halogenierte Derivate von Risperidon
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Risperidone-d4 serves as a valuable tool in pharmacokinetic studies due to its distinct isotopic labeling. This allows researchers to track the drug's absorption, distribution, metabolism, and excretion (ADME) in biological systems more precisely than with standard risperidone.
- Case Study : A study investigated the correlation between hair and serum concentrations of risperidone using deuterated forms to enhance detection accuracy. The findings suggested that hair analysis could serve as a non-invasive method for monitoring risperidone levels in patients, potentially improving therapeutic drug monitoring practices .
Receptor Binding Studies
The binding affinity of this compound to various receptors provides insights into its mechanism of action. It is known to antagonize dopamine D2 and serotonin 5-HT2A receptors, which are crucial for its therapeutic effects.
- Research Findings : In juvenile rats treated with this compound, significant increases in D2 and D4 receptor labeling were observed in critical brain regions such as the medial prefrontal cortex and hippocampus. This suggests that this compound can effectively mimic the pharmacological profile of its parent compound while allowing for clearer tracking of receptor interactions .
Metabolite Analysis
This compound is also used to study the metabolism of risperidone and its active metabolite, 9-hydroxyrisperidone (9-OH-RSP). The deuterated form helps differentiate between the parent drug and its metabolites during analytical procedures.
- Analytical Method : Researchers have developed methods using liquid chromatography coupled with mass spectrometry (LC-MS) to quantify risperidone and its metabolites in biological samples. The use of this compound as an internal standard enhances the reliability of these measurements .
Clinical Research Applications
This compound has been employed in clinical research settings to assess treatment responses and side effects in various populations.
- Study on Schizophrenia : A study measured mRNA expression levels of serotonin receptors in patients with schizophrenia before and after treatment with this compound. Results indicated that treatment led to a significant reduction in 5-HT2A receptor expression, correlating with improvements in clinical symptoms as measured by the PANSS scale .
Off-Label Uses and Broader Implications
While primarily used for schizophrenia and bipolar disorder, risperidone has off-label applications for conditions such as autism spectrum disorders, aggression in dementia patients, and various mood disorders. Research using this compound aids in understanding these broader implications by providing clearer data on efficacy and safety profiles.
Summary Table of Applications
Wirkmechanismus
Risperidone-d4 exerts its effects by inhibiting the binding of serotonin and dopamine to their respective receptors. This leads to altered neurotransmission and downstream effects on neuronal function. Specifically, this compound binds with high affinity to serotonin 5-HT2A receptors and dopamine D2 receptors, reducing overactivity in central mesolimbic and mesocortical pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Risperidon: Die nicht-deuterierte Form von Risperidon.
Paliperidon: Der primäre aktive Metabolit von Risperidon.
Clozapin: Ein weiteres atypisches Antipsychotikum mit einem anderen Rezeptorbindungsprofil.
Haloperidol: Ein typisches Antipsychotikum mit einer höheren Affinität für Dopamin D2-Rezeptoren
Einzigartigkeit
Risperidon-d4 ist aufgrund der Einarbeitung von Deuteriumatomen einzigartig, was es besonders nützlich in pharmakokinetischen Studien macht. Die Deuteriumatome liefern eine deutliche Massendifferenz, die eine präzise Quantifizierung mittels Massenspektrometrie ermöglicht. Dieses Merkmal ist nicht in nicht-deuteriertem Risperidon oder anderen ähnlichen Verbindungen vorhanden .
Biologische Aktivität
Risperidone-d4 is a deuterated form of risperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. The deuteration enhances its pharmacokinetic properties, potentially improving efficacy and reducing side effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, clinical implications, and relevant case studies.
This compound functions primarily as a serotonin-dopamine antagonist . It exhibits high affinity for several neurotransmitter receptors:
- Dopamine Receptors : this compound binds to D2 and D3 receptors with significant potency, which is critical for its antipsychotic effects. Its affinity for D2 receptors is approximately 50 times greater than that for clozapine and 2-3 times less potent than haloperidol .
- Serotonin Receptors : It also acts as an antagonist at the 5-HT2A receptor, which is associated with mood regulation and psychotic symptoms . The interaction with serotonin receptors is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.
Pharmacokinetics
The deuteration in this compound alters its metabolic profile:
- Absorption and Distribution : this compound is rapidly absorbed after oral administration, with peak plasma levels reached quickly. It is approximately 90% plasma protein-bound .
- Metabolism : The presence of deuterium may slow the metabolic degradation of the drug, leading to prolonged action and potentially reduced dosing frequency compared to non-deuterated forms .
Efficacy in Schizophrenia
Clinical studies have shown that risperidone effectively reduces symptoms of schizophrenia. In a meta-analysis comparing risperidone to placebo, it was found to significantly improve mental state as measured by the Positive and Negative Syndrome Scale (PANSS) with low-quality evidence supporting its benefits over placebo .
Case Study: Pediatric Use
A notable case study involving 20 children and adolescents (ages 8-17) with developmental disorders refractory to previous treatments demonstrated that risperidone led to clinical improvement in 13 patients over a follow-up period of 8 to 15 months. While most patients experienced no side effects, some reported weight gain and galactorrhea .
Effects on Gene Expression
Recent research indicates that this compound impacts gene expression related to serotonin transporters (SERT) and serotonin receptors (5-HT2A). Patients treated with risperidone showed a significant decrease in the expression of these genes compared to drug-naïve individuals, suggesting a potential biomarker for treatment response .
Table 1: Gene Expression Changes Associated with Risperidone Treatment
Group | SERT Expression (mRNA levels) | 5-HT2A Expression (mRNA levels) |
---|---|---|
Drug-naïve | High | High |
Drug-free | High | High |
Treated with Risperidone | Low | Low |
Eigenschaften
IUPAC Name |
2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZEAPATHNIPO-RIEWMPPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649398 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-76-9 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1020719-76-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Risperidone-d4 used in the analysis of Risperidone in human plasma?
A1: this compound serves as an internal standard in the liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method described in the study []. Internal standards are crucial in analytical chemistry, particularly in quantitative analysis, for several reasons:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.